

Safety data sheet for 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dibromo-4-n-propylaniline**

Cat. No.: **B080166**

[Get Quote](#)

An In-Depth Technical Guide to the Safety Data for **2,6-Dibromo-4-n-propylaniline**

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a detailed overview of the safety data for **2,6-Dibromo-4-n-propylaniline** (CAS No. 10546-64-2), a compound often utilized in organic synthesis. This document synthesizes information from available Safety Data Sheets (SDS) and toxicological literature to present a comprehensive safety profile, including physical and chemical properties, hazard classifications, handling procedures, and emergency response protocols.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **2,6-Dibromo-4-n-propylaniline** and related aniline compounds to provide a comparative context for its toxicological profile.

Table 1: Physical and Chemical Properties of **2,6-Dibromo-4-n-propylaniline**

Property	Value
CAS Number	10546-64-2
Molecular Formula	C ₉ H ₁₁ Br ₂ N
Molecular Weight	293.00 g/mol
Appearance	White to pale brown solid
Melting Point	55-57 °C

Table 2: Health Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 3	H311: Toxic in contact with skin
Acute Toxicity, Inhalation	Category 3	H331: Toxic if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation
Specific Target Organ Toxicity - Repeated Exposure	Category 2	H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute Hazard	Category 1	H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard	Category 1	H410: Very toxic to aquatic life with long lasting effects

Note: Hazard classifications are based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria as found in supplier Safety Data Sheets.

Experimental Protocols for Toxicological Assessment

While specific experimental data for **2,6-Dibromo-4-n-propylaniline** is not readily available in the public domain, the hazard classifications are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity (LD50) - OECD Guideline 423

This method is designed to estimate the median lethal dose (LD50) of a substance when administered orally.

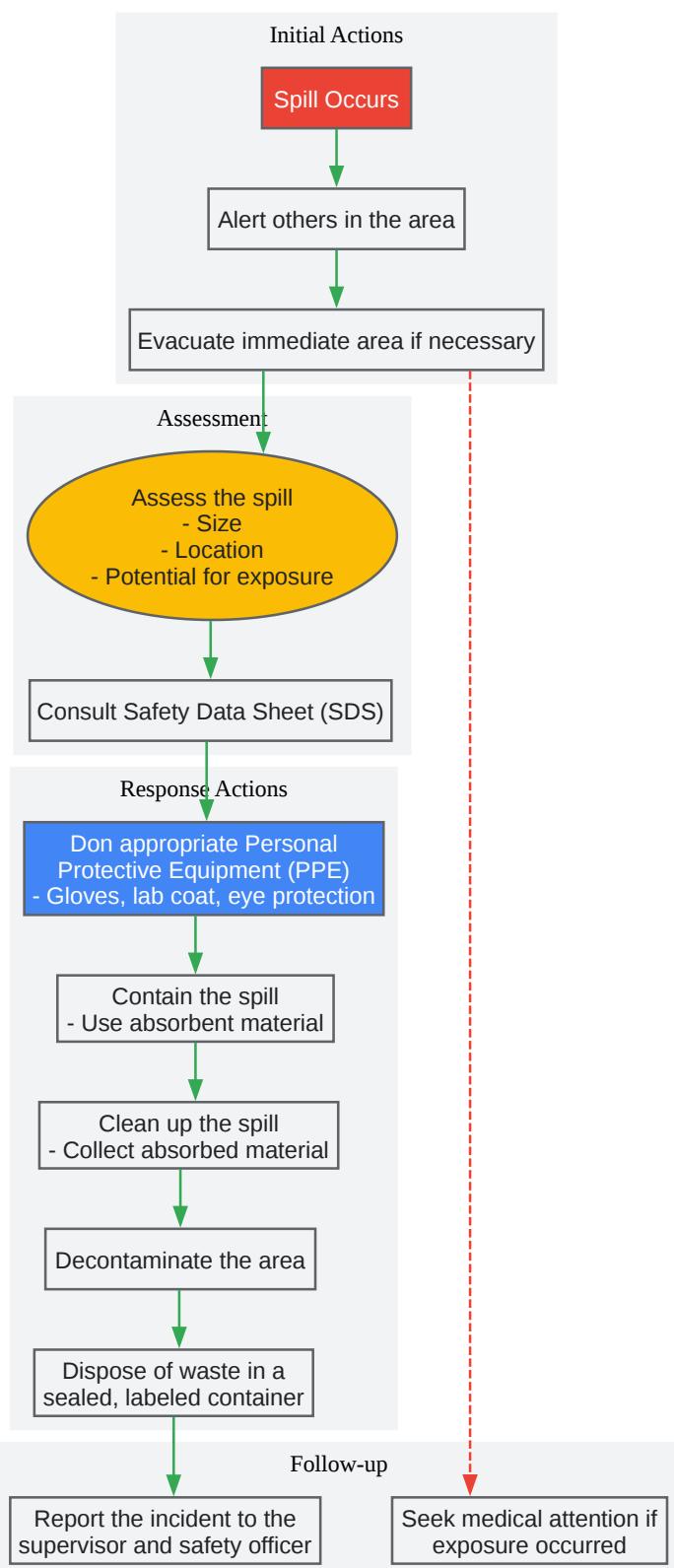
- **Test Animals:** Typically, young adult female rats are used.
- **Housing and Fasting:** Animals are housed in standard conditions and fasted overnight prior to dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- **Endpoint:** The LD50 is determined based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test assesses the potential of a substance to cause skin irritation or corrosion.

- **Test Animals:** Albino rabbits are the preferred species.
- **Test Site Preparation:** A small area of the animal's back is clipped free of fur.

- Application of Test Substance: A 0.5 g sample of the solid substance is applied to the skin and covered with a gauze patch.
- Exposure Duration: The test substance is left in contact with the skin for 4 hours.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.


Acute Eye Irritation/Corrosion - OECD Guideline 405

This method evaluates the potential of a substance to cause eye irritation or damage.

- Test Animals: Albino rabbits are typically used.
- Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored.

Emergency Response Workflow

A critical aspect of chemical safety is a clear and logical procedure for handling accidental spills. The following diagram illustrates a typical workflow for responding to a spill of **2,6-Dibromo-4-n-propylaniline** in a laboratory setting.

[Click to download full resolution via product page](#)**Emergency spill response workflow for 2,6-Dibromo-4-n-propylaniline.**

Conclusion

2,6-Dibromo-4-n-propylaniline is a chemical that requires careful handling due to its potential health hazards, including acute toxicity, skin and eye irritation, and long-term effects on organs. While specific quantitative toxicological data for this compound is limited in publicly accessible literature, the provided hazard classifications, based on standardized testing of similar compounds, necessitate stringent adherence to safety protocols. Researchers and professionals must utilize appropriate personal protective equipment, work in well-ventilated areas, and be prepared to implement emergency procedures in the event of an accidental exposure or spill. This guide serves as a foundational resource for the safe handling and use of **2,6-Dibromo-4-n-propylaniline** in a research and development setting.

- To cite this document: BenchChem. [Safety data sheet for 2,6-Dibromo-4-n-propylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080166#safety-data-sheet-for-2-6-dibromo-4-n-propylaniline\]](https://www.benchchem.com/product/b080166#safety-data-sheet-for-2-6-dibromo-4-n-propylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

